4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide
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Overview
Description
4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a heterocyclic compound with a complex structure that includes a furo[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the furo[2,3-d]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups into the molecule .
Scientific Research Applications
4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4-chlorophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine: This compound shares a similar core structure but may have different substituents.
6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide: This compound lacks the chlorophenyl group, which may affect its reactivity and applications.
Uniqueness
4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Biological Activity
4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize existing research findings regarding its biological activity, including case studies, data tables, and detailed evaluations of its pharmacological properties.
Basic Information
- Chemical Name : this compound
- CAS Number : Not specified in the sources but can be referenced as CB41530148.
- Molecular Formula : C18H11ClN2OS
- Molecular Weight : 338.81 g/mol
Structure
The compound features a furo[2,3-d]pyrimidine core with a chlorophenyl and phenyl substituents. The presence of sulfur in the structure may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to furo[2,3-d]pyrimidines. For instance, derivatives of this class have shown promising results against various cancer cell lines:
- Inhibition of Lung Cancer Cells : A related study evaluated the efficacy of synthesized flavonols against human non-small cell lung cancer (A549 cells). Compounds with similar structures demonstrated IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil, indicating potential for further development as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis through mitochondrial pathways and caspase activation. This suggests that this compound may similarly engage apoptotic pathways in cancer cells .
Antifungal and Antitubercular Activity
Another aspect of biological activity includes antifungal and antitubercular properties observed in related compounds:
- Antifungal Efficacy : Research has indicated that certain pyrazole derivatives exhibit significant antifungal activity against pathogenic strains. The structural similarity to this compound suggests potential for similar antifungal effects .
- Antitubercular Potential : The same classes of compounds have shown promise against Mycobacterium tuberculosis, indicating a broader spectrum of antimicrobial activity .
Study on Anticancer Properties
A notable case study involved synthesizing various flavonoids and assessing their effects on A549 cells. The results indicated that certain halogen-substituted compounds had IC50 values as low as 0.46 µM, significantly outperforming standard treatments . This reinforces the hypothesis that structural modifications can enhance biological activity.
Comparative Analysis Table
Compound Name | IC50 (µM) | Mechanism of Action | Target |
---|---|---|---|
5-Fluorouracil | 4.98 | Apoptosis induction | A549 |
Compound 6l | 0.46 | Mitochondrial pathway | A549 |
Compound X | TBD | TBD | TBD |
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-13-6-8-14(9-7-13)23-18-15-10-16(12-4-2-1-3-5-12)22-17(15)20-11-21-18/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJLUCSXSVPUFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.